molecular formula C11H22O2 B14716423 4-Octyl-1,3-dioxolane CAS No. 15138-49-5

4-Octyl-1,3-dioxolane

Cat. No.: B14716423
CAS No.: 15138-49-5
M. Wt: 186.29 g/mol
InChI Key: KKHCORREYDFUFT-UHFFFAOYSA-N
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Description

4-Octyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. The structure of this compound consists of a five-membered ring containing two oxygen atoms at the 1 and 3 positions, with an octyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of nonanal (an aldehyde) with 1,2-propylene glycol in the presence of anhydrous calcium chloride and p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 50-55°C for 1.5 hours, followed by washing and distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Octyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The octyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce diols.

Scientific Research Applications

4-Octyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as formic acid and ethylene carbonate . The compound’s ability to form stable intermediates makes it useful in various chemical transformations.

Comparison with Similar Compounds

4-Octyl-1,3-dioxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various applications.

Properties

CAS No.

15138-49-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-octyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3

InChI Key

KKHCORREYDFUFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COCO1

Origin of Product

United States

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